2-(甲基氨基)-N-苯基乙酰胺

描述

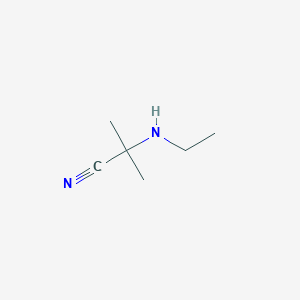

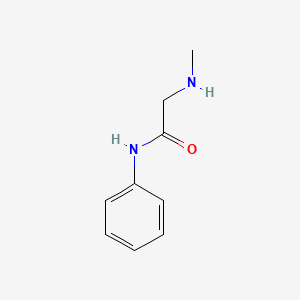

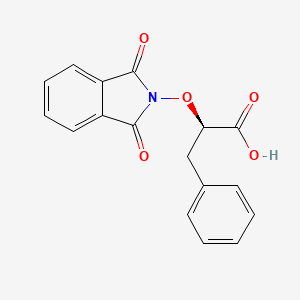

2-(methylamino)-N-phenylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(methylamino)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylamino)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗惊厥活性:多项研究探索了 2-(甲基氨基)-N-苯基乙酰胺衍生物的抗惊厥特性。例如,合成了 omega-(1H-咪唑-1-基)-N-苯基乙酰胺和丙酰胺衍生物,并评估了它们的抗惊厥活性,特别是对由最大电击诱发的癫痫发作。N-苯基环上具有特定取代基的化合物在这方面显示出有希望的活性 (Soyer 等人,2004)。另一项研究合成了 omega-(1H-1-咪唑基)-N-苯基烷酸酰胺衍生物并评估了其抗惊厥活性,确定某些化合物特别有效 (Aktürk 等人,2002)。

雌激素样作用:对从 Lepidium apetalum 种子中分离出的 2-苯基乙酰胺的研究揭示了其在体外和体内的雌激素样作用。该化合物有可能用于治疗围绝经期综合征 (Zeng 等人,2018)。

抗利什曼原虫剂:一种新型喹啉衍生物 2-(2-甲基喹啉-4-基氨基)-N-苯基乙酰胺已被合成,并显示出有效的抗利什曼原虫剂,在动物模型中对寄生虫表现出显着的活性。这表明有可能进一步探索作为抗利什曼原虫药物 (Sahu 等人,2002)。

合成与表征:已经开发了相关化合物的有效合成方法,例如 2-(3-芳基-1,2,4-恶二唑-5-基)-N-苯基乙酰胺衍生物。这些化合物已使用核磁共振和质谱分析等技术进行表征,表明它们具有各种应用的潜力 (Srivani 等人,2018)。

荧光光谱:使用荧光激发和红外紫外离子耗尽光谱等技术对 2-苯基乙酰胺簇的研究提供了对伯酰胺水合作用的见解。这对于理解这些化合物的分子相互作用和性质非常重要 (Robertson 等人,2001)。

作用机制

Target of Action

2-(methylamino)-N-phenylacetamide, also known as Ketamine, primarily targets the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in learning and memory by regulating the synaptic plasticity and memory function in the brain .

Mode of Action

Ketamine functions as an antagonist of the NMDA receptor . It binds to these receptors and inhibits the action of the neurotransmitter glutamate, thereby reducing neuronal excitation . This results in a state of dissociative anesthesia, providing pain relief, sedation, and amnesia .

Biochemical Pathways

Ketamine’s action on the NMDA receptor leads to downstream effects on various biochemical pathways. One of the key pathways influenced by ketamine is the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathway . Activation of this pathway can lead to increased synaptogenesis, which may contribute to the antidepressant effects of ketamine .

Pharmacokinetics

Ketamine shows a chiral structure consisting of two optical isomers and undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making ketamine vulnerable to pharmacokinetic drug interactions . Nasal administration produces rapid maximum plasma ketamine concentrations with relatively high bioavailability .

Result of Action

The molecular and cellular effects of ketamine’s action are diverse. At anesthetic doses, it induces a state of dissociative anesthesia, providing pain relief, sedation, and amnesia . At lower, sub-anesthetic doses, it has been found to have promising effects for pain and treatment-resistant depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ketamine. For instance, the pH value of the solution has a significant effect on the decomposition of ketamine . Furthermore, research suggests that interactions of ketamine with other environmental factors could potentially speed up the pathogenic processes of neurodegeneration .

属性

IUPAC Name |

2-(methylamino)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKJKIOOIVUFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)